molecular formula C16H9ClFNO3 B11359746 4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11359746
M. Wt: 317.70 g/mol
InChI Key: KNHNAMGSYZYVCB-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains both fluorine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of fluorine and chlorine substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H9ClFNO3

Molecular Weight

317.70 g/mol

IUPAC Name

(4-fluorophenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H9ClFNO3/c17-11-3-1-10(2-4-11)15-9-14(19-22-15)16(20)21-13-7-5-12(18)6-8-13/h1-9H

InChI Key

KNHNAMGSYZYVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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